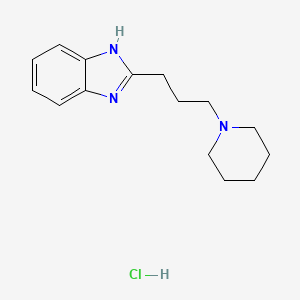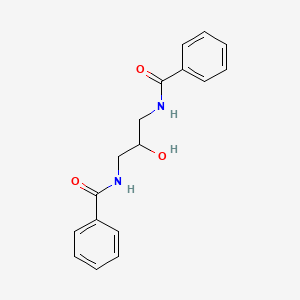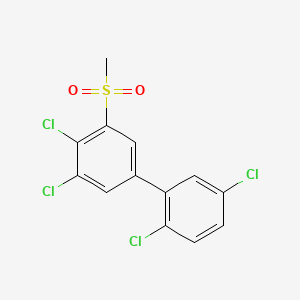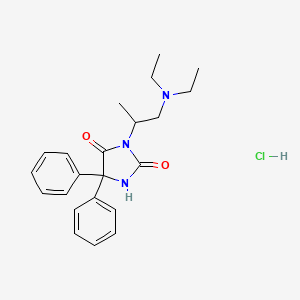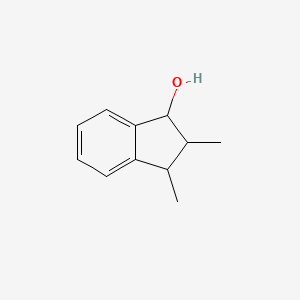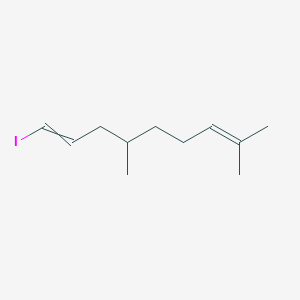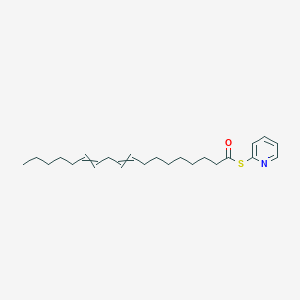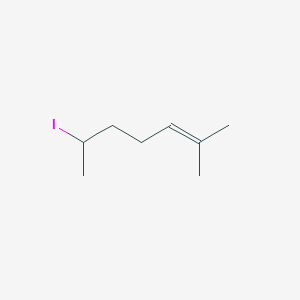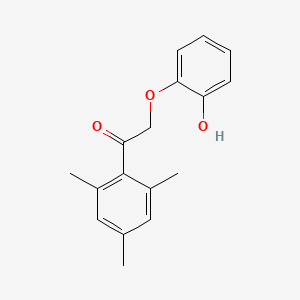
2-(2-Hydroxyphenoxy)-1-(2,4,6-trimethylphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxyphenoxy)-1-(2,4,6-trimethylphenyl)ethan-1-one is an organic compound with a complex structure that includes both phenolic and ketonic functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenoxy)-1-(2,4,6-trimethylphenyl)ethan-1-one typically involves the reaction of 2,4,6-trimethylphenyl ketone with 2-hydroxyphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The choice of solvents and reagents may also be tailored to ensure environmental and economic sustainability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxyphenoxy)-1-(2,4,6-trimethylphenyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(2-Hydroxyphenoxy)-1-(2,4,6-trimethylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxyphenoxy)-1-(2,4,6-trimethylphenyl)ethan-1-one involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and redox reactions, while the ketone group can act as an electrophile in various chemical reactions. These interactions can modulate biological pathways and result in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyphenyl ketones: Compounds with similar structures but different substituents on the aromatic rings.
Phenolic ethers: Compounds with ether linkages and phenolic groups.
Uniqueness
2-(2-Hydroxyphenoxy)-1-(2,4,6-trimethylphenyl)ethan-1-one is unique due to the presence of both phenolic and ketonic functional groups, which confer distinct chemical reactivity and potential biological activity. Its specific substitution pattern also differentiates it from other similar compounds, leading to unique properties and applications.
Propiedades
Número CAS |
106662-94-6 |
|---|---|
Fórmula molecular |
C17H18O3 |
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
2-(2-hydroxyphenoxy)-1-(2,4,6-trimethylphenyl)ethanone |
InChI |
InChI=1S/C17H18O3/c1-11-8-12(2)17(13(3)9-11)15(19)10-20-16-7-5-4-6-14(16)18/h4-9,18H,10H2,1-3H3 |
Clave InChI |
ZGLCZMXTKFDFKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=O)COC2=CC=CC=C2O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Diethylamino)methyl]-1,8-dimethoxyanthracene-9,10-dione](/img/structure/B14326206.png)



